molecular formula C42H81N17O10 B10830346 PRRVRLK (acetate)

PRRVRLK (acetate)

Katalognummer: B10830346
Molekulargewicht: 984.2 g/mol
InChI-Schlüssel: SNRANHCMAAEEFT-FASWNFLUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PRRVRLK (acetate) is a synthetic peptide linker with the sequence H2N-Pro-Arg-Arg-Val-Arg-Leu-Lys-OH (single-letter code: PRRVRLK). It is primarily utilized in constructing fusion proteins to enhance structural stability and functional interactions between protein domains . Key physicochemical properties include:

Property Value
Molecular Formula C₄₀H₇₇N₁₇O₈
Average Molecular Weight 924.15 g/mol
Isoelectric Point (pI) Not explicitly reported
Net Charge at pH 7.0 +4.97
GRAVY Score -1.57 (high hydrophilicity)
Solubility Hydrophilic

The peptide’s arginine-rich sequence contributes to its positive charge at physiological pH, facilitating interactions with negatively charged biomolecules. Its hydrophilic nature (evidenced by the GRAVY score) enhances solubility in aqueous environments, a critical feature for fusion protein applications .

Eigenschaften

Molekularformel

C42H81N17O10

Molekulargewicht

984.2 g/mol

IUPAC-Name

acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid

InChI

InChI=1S/C40H77N17O8.C2H4O2/c1-22(2)21-29(35(62)55-28(37(64)65)11-5-6-16-41)56-33(60)26(14-9-19-50-39(44)45)54-36(63)30(23(3)4)57-34(61)27(15-10-20-51-40(46)47)53-32(59)25(13-8-18-49-38(42)43)52-31(58)24-12-7-17-48-24;1-2(3)4/h22-30,48H,5-21,41H2,1-4H3,(H,52,58)(H,53,59)(H,54,63)(H,55,62)(H,56,60)(H,57,61)(H,64,65)(H4,42,43,49)(H4,44,45,50)(H4,46,47,51);1H3,(H,3,4)/t24-,25-,26-,27-,28-,29-,30-;/m0./s1

InChI-Schlüssel

SNRANHCMAAEEFT-FASWNFLUSA-N

Isomerische SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]1CCCN1.CC(=O)O

Kanonische SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1.CC(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

PRRVRLK (Acetat) wird durch Festphasenpeptidsynthese (SPPS) synthetisiert. Dieses Verfahren beinhaltet die sequenzielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Schutzgruppen, um unerwünschte Nebenreaktionen zu verhindern, und die Verwendung von Kupplungsreagenzien, um die Bildung von Peptidbindungen zu erleichtern .

Industrielle Produktionsverfahren

In industriellen Umgebungen wird PRRVRLK (Acetat) mit Hilfe von automatisierten Peptidsynthesizern hergestellt, die eine effiziente und skalierbare Produktion von Peptiden ermöglichen. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und Lösungsmitteln, um die Qualität des Endprodukts zu gewährleisten. Das synthetisierte Peptid wird dann mit Hilfe von Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt und mit Massenspektrometrie und anderen analytischen Techniken charakterisiert .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Acetate esters and salts typically undergo hydrolysis under acidic or basic conditions. For example:

  • Acid-catalyzed hydrolysis :
    CH3COO+H3O+CH3COOH+H2O\text{CH}_3\text{COO}^- + \text{H}_3\text{O}^+ \rightarrow \text{CH}_3\text{COOH} + \text{H}_2\text{O}
    Protonation of the acetate ion precedes nucleophilic attack by water.

  • Base-mediated saponification :
    CH3COOR+OHCH3COO+ROH\text{CH}_3\text{COOR} + \text{OH}^- \rightarrow \text{CH}_3\text{COO}^- + \text{ROH}
    Common in ester derivatives, though PRRVRLK’s peptide backbone would likely dominate reactivity.

No experimental data exists for PRRVRLK acetate’s hydrolysis stability.

Enzymatic Interactions

Lipases and esterases hydrolyze acetate groups in structured substrates. For example:

  • Lipase-catalyzed resolution (observed in similar systems):

    SubstrateEnzymeSelectivity (E)Reference
    Aryloxy-propan-2-yl acetatePseudomonas fluorescens lipase>200

PRRVRLK acetate’s peptide structure may sterically hinder such interactions, but no direct studies confirm this.

Synthetic Modifications

No published methods describe PRRVRLK acetate’s functionalization. General peptide-acetate reactions (e.g., acylation, crosslinking) remain speculative without experimental validation.

Key Limitations in Current Data:

  • No direct studies on PRRVRLK acetate’s reactivity, stability, or degradation pathways.

  • Lack of structural characterization (e.g., NMR, MS/MS) for reaction product identification.

  • Proprietary nature of the compound limits open-access research.

For targeted insights, consult specialized peptide synthesis databases (e.g., PubChem, UniProt) or proprietary technical documentation from suppliers like MedChemExpress . Experimental validation is strongly recommended for application-specific studies.

Wissenschaftliche Forschungsanwendungen

PRRVRLK (acetate) has a wide range of scientific research applications, including:

Wirkmechanismus

PRRVRLK (acetate) functions as a peptide linker, facilitating the connection of two or more peptide sequences to form fusion proteins. The mechanism involves the formation of stable peptide bonds between the linker and the peptide sequences. This allows for the creation of multifunctional proteins with enhanced stability and activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Peptide Linkers

Structural and Functional Comparisons

(a) Sequence Length and Flexibility
  • PRRVRLK comprises 7 amino acids, shorter than commonly used linkers like the 15-residue (GGGGS)₃ motif. Shorter linkers may restrict conformational flexibility but reduce steric hindrance in fusion proteins .
  • Arginine residues in PRRVRLK promote electrostatic interactions, unlike glycine-rich linkers (e.g., G₄S repeats), which prioritize flexibility over specific binding .
(b) Charge and Solubility
  • Compared to neutral linkers (e.g., polyethylene glycol-based polymers), PRRVRLK’s +4.97 charge at pH 7.0 enhances solubility and may improve binding to nucleic acids or anionic membranes .
  • In contrast, hydrophobic linkers (e.g., polyalanine) risk aggregation, limiting their utility in aqueous systems .
(c) Stability and Proteolytic Resistance
  • The presence of arginine and lysine residues may render PRRVRLK susceptible to proteases like trypsin, whereas proline-rich or D-amino acid linkers exhibit higher protease resistance .

Analytical Performance

High-performance liquid chromatography (HPLC) is a standard method for assessing peptide purity. PRRVRLK’s hydrophilic nature likely results in distinct retention times compared to hydrophobic linkers (e.g., polyvaline).

Q & A

Q. Q1: What are the established synthetic pathways for PRRVRLK (acetate), and how do reaction conditions influence yield and purity?

To design a robust synthesis protocol, researchers should first review literature using systematic strategies (e.g., keyword searches in PubMed, SciFinder, or Reaxys for "PRRVRLK acetate synthesis") . Key variables include solvent polarity, temperature, and catalyst selection. For example, acetate salt formation often requires anhydrous conditions to prevent hydrolysis. Validate purity via HPLC-MS and NMR, comparing retention times and spectral data to published benchmarks .

Q. Q2: What spectroscopic techniques are most reliable for characterizing PRRVRLK (acetate) in complex matrices?

Prioritize tandem mass spectrometry (LC-MS/MS) for structural elucidation, supplemented by 1^1H/13^13C NMR for functional group confirmation. For quantification in biological samples, use isotope dilution mass spectrometry (IDMS) with deuterated internal standards to minimize matrix effects . Always cross-reference with databases like PubChem or ChEBI for spectral libraries .

Advanced Experimental Design

Q. Q3: How can researchers resolve contradictions in reported bioactivity data for PRRVRLK (acetate) across in vitro and in vivo studies?

Discrepancies often arise from assay variability (e.g., cell line selection, dosing protocols). Conduct a meta-analysis of existing data using PRISMA guidelines , focusing on:

  • Confounding factors : Serum protein binding in cell culture vs. pharmacokinetic profiles in vivo.
  • Dose-response alignment : Normalize data to molar concentrations and exposure times.
  • Statistical rigor : Apply heterogeneity tests (e.g., I2^2 statistic) to assess reproducibility .

Q. Q4: What strategies optimize PRRVRLK (acetate) stability in long-term pharmacokinetic studies?

Design stability assays under accelerated conditions (40°C/75% RH for 6 months) with periodic sampling. Use DOE (Design of Experiments) to test:

FactorLevels Tested
pH4.0, 7.4, 9.0
Light exposureProtected vs. ambient
Buffer compositionPhosphate vs. citrate
Analyze degradation products via UPLC-QTOF and compare to ICH degradation guidelines .

Data Interpretation and Validation

Q. Q5: How should researchers validate computational predictions of PRRVRLK (acetate) binding affinity against experimental results?

Combine molecular docking (e.g., AutoDock Vina) with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Critical steps:

Parameter alignment : Ensure force fields in simulations match experimental conditions (pH, ionic strength).

Negative controls : Include known non-binders to calibrate signal-to-noise ratios.

Statistical validation : Calculate RMSD between predicted and observed ΔG values; discard models with >2 kcal/mol deviation .

Q. Q6: What criteria distinguish artifact signals from true biological effects in PRRVRLK (acetate) transcriptomic studies?

Apply strict filtering:

  • Fold-change thresholds : ≥2x change with adjusted p-value <0.05 (Benjamini-Hochberg correction).
  • Pathway enrichment : Use tools like DAVID or GSEA to prioritize biologically relevant pathways over stochastic noise.
  • Orthogonal validation : Confirm RNA-seq results with qRT-PCR for top 10% of differentially expressed genes .

Methodological Pitfalls and Solutions

Q. Q7: Why do solubility discrepancies occur for PRRVRLK (acetate) in different solvent systems, and how can these be mitigated?

Solubility conflicts often stem from polymorphic forms or residual solvents. Characterize crystallinity via XRPD and DSC. For aqueous solubility, use the shake-flask method with equilibration >24 hrs. Include co-solvents (e.g., DMSO ≤1%) only if justified by biocompatibility thresholds .

Q. Q8: How should researchers address batch-to-batch variability in PRRVRLK (acetate) for preclinical toxicity studies?

Implement QC/QA protocols:

Pre-batch testing : Assess starting material purity (≥95% by HPLC).

In-process controls : Monitor reaction intermediates via TLC or inline FTIR.

Release criteria : Define acceptable ranges for residual solvents (<500 ppm) and endotoxins (<0.25 EU/mg) .

Emerging Research Frontiers

Q. Q9: What novel delivery systems enhance the blood-brain barrier penetration of PRRVRLK (acetate) in neurodegenerative models?

Explore:

  • Nanocarriers : PEGylated liposomes with particle size <100 nm (characterized by DLS).
  • Receptor-mediated transport : Conjugate with transferrin or angiopep-2 ligands.
    Validate efficacy via in situ brain perfusion in rodents, comparing AUCbrain_{brain}/AUCplasma_{plasma} ratios to unmodified drug .

Q. Q10: How can machine learning models improve structure-activity relationship (SAR) predictions for PRRVRLK (acetate) derivatives?

Train models on curated datasets (e.g., ChEMBL) using:

  • Descriptors : Mol2vec embeddings, logP, topological polar surface area.
  • Validation : 5-fold cross-validation with external test sets.
    Prioritize synthetic feasibility via retrosynthetic tools (e.g., AiZynthFinder) to avoid impractical virtual hits .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.